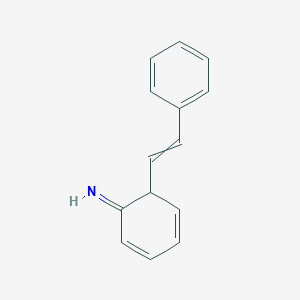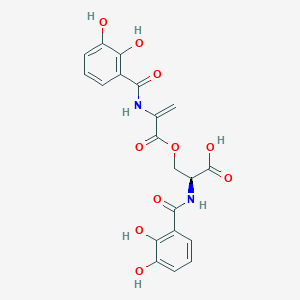
dehydroalanine, N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- typically involves multiple steps. One common method includes the reaction of dehydroalanine with 2,3-dihydroxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated systems to control the reaction conditions precisely. This ensures the consistent quality and yield of the compound, which is essential for its applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms with different properties .
Wissenschaftliche Forschungsanwendungen
Dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and metal chelation. In medicine, it is explored for its potential therapeutic applications, including its use as an iron-chelating agent .
Wirkmechanismus
The mechanism of action of dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- involves its ability to interact with specific molecular targets and pathways. For example, it can chelate metal ions, which is crucial for its role in metal ion transport and storage. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dehydroalanine, N,N’-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L- include N,N’-bis(2,3-dihydroxybenzoyl)-L-lysine and N,N’-bis(2,3-dihydroxybenzoyl)-spermidine. These compounds share similar structures and properties but differ in their specific functional groups and applications .
Uniqueness: Its ability to chelate metal ions and inhibit enzymes makes it particularly valuable in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H18N2O10 |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[2-[(2,3-dihydroxybenzoyl)amino]prop-2-enoyloxy]propanoic acid |
InChI |
InChI=1S/C20H18N2O10/c1-9(21-17(27)10-4-2-6-13(23)15(10)25)20(31)32-8-12(19(29)30)22-18(28)11-5-3-7-14(24)16(11)26/h2-7,12,23-26H,1,8H2,(H,21,27)(H,22,28)(H,29,30)/t12-/m0/s1 |
InChI-Schlüssel |
MBBVJFKIWOQZPD-LBPRGKRZSA-N |
Isomerische SMILES |
C=C(C(=O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)NC(=O)C2=C(C(=CC=C2)O)O |
Kanonische SMILES |
C=C(C(=O)OCC(C(=O)O)NC(=O)C1=C(C(=CC=C1)O)O)NC(=O)C2=C(C(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


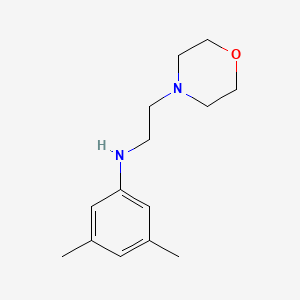
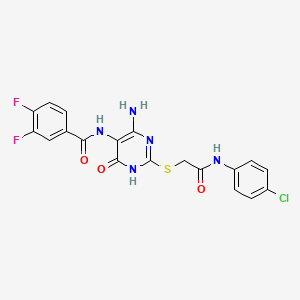
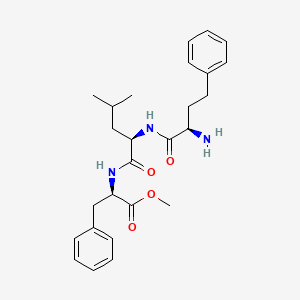


![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
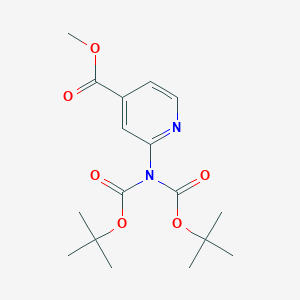
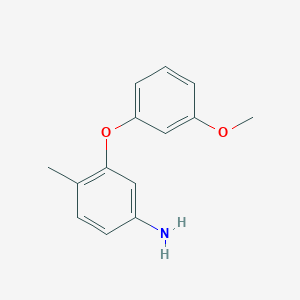

![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)
